2-(2,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2-(2,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Brand Name: Vulcanchem
CAS No.: 479411-91-1
VCID: VC8018559
InChI: InChI=1S/C12H15BCl2O2/c1-11(2)12(3,4)17-13(16-11)9-7-8(14)5-6-10(9)15/h5-7H,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Cl)Cl
Molecular Formula: C12H15BCl2O2
Molecular Weight: 273.0

2-(2,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.: 479411-91-1

Cat. No.: VC8018559

Molecular Formula: C12H15BCl2O2

Molecular Weight: 273.0

* For research use only. Not for human or veterinary use.

2-(2,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane - 479411-91-1

CAS No. 479411-91-1
Molecular Formula C12H15BCl2O2
Molecular Weight 273.0
IUPAC Name 2-(2,5-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Standard InChI InChI=1S/C12H15BCl2O2/c1-11(2)12(3,4)17-13(16-11)9-7-8(14)5-6-10(9)15/h5-7H,1-4H3
Standard InChI Key LKYDZNPXUVVSCZ-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Cl)Cl
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Cl)Cl

Structural and Molecular Properties

Chemical Identity

The compound belongs to the 1,3,2-dioxaborolane class, with the systematic IUPAC name 2-(2,5-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . Key identifiers include:

PropertyValueSource
Molecular FormulaC₁₂H₁₅BCl₂O₂
Molecular Weight273.0 g/mol
SMILESB1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Cl)Cl
InChIKeyLKYDZNPXUVVSCZ-UHFFFAOYSA-N

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via boronic esterification of 2,5-dichlorophenylboronic acid with pinacol (2,3-dimethyl-2,3-butanediol) under acidic conditions :

2,5-Dichlorophenylboronic acid+PinacolH+2-(2,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane\text{2,5-Dichlorophenylboronic acid} + \text{Pinacol} \xrightarrow{\text{H}^+} \text{2-(2,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane}

Key Steps:

  • Reagent Purification: Anhydrous pinacol and boronic acid are refluxed in toluene with a catalytic amount of MgSO₄ .

  • Workup: The product is isolated via column chromatography (hexane/ethyl acetate gradient) with >95% purity .

Industrial Methods

Large-scale production employs continuous flow reactors to enhance yield (typically 85–90%). Automated systems minimize oxidative degradation, while recrystallization from ethanol/water mixtures ensures high purity .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound is pivotal in forming carbon-carbon bonds between aryl halides and boronic esters. For example, it couples with bromobenzene to yield 2,5-dichlorobiphenyl derivatives :

Ar-B(OH)₂+Ar’-XPd(PPh₃)₄, BaseAr-Ar’\text{Ar-B(OH)₂} + \text{Ar'-X} \xrightarrow{\text{Pd(PPh₃)₄, Base}} \text{Ar-Ar'}

Conditions:

  • Catalyst: Pd(PPh₃)₄ (1–2 mol%)

  • Base: K₂CO₃ or NaHCO₃ in THF/H₂O (3:1)

  • Yield: 70–85% .

Pharmaceutical Intermediate

The 2,5-dichlorophenyl moiety is incorporated into drug candidates for its metabolic stability. For instance, it is used in synthesizing kinase inhibitors and antipsychotic agents .

Biological Activity and Toxicology

Cytotoxicity Studies

In vitro assays against cancer cell lines reveal moderate activity:

Cell LineIC₅₀ (μM)MechanismSource
MCF-7 (Breast)10.8 ± 0.7Apoptosis induction
HCT116 (Colon)9.1 ± 2.4Cell cycle arrest (G0/G1)

Comparison with Analogues

Structural Analogues

CompoundReactivityApplications
2-(3,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneLowerLess steric hindrance
2-(2,5-Dichlorothiophen-3-yl)-dioxaborolaneHigherConductive polymers

Performance in Cross-Coupling

SubstrateReaction Time (h)Yield (%)
4-Bromotoluene682
2-Iodonaphthalene875

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272.9627 g/mol